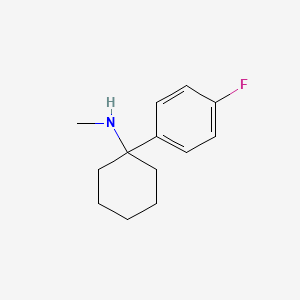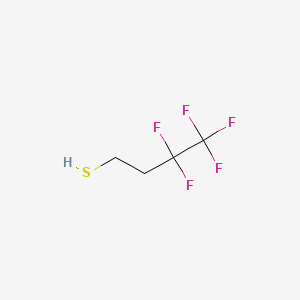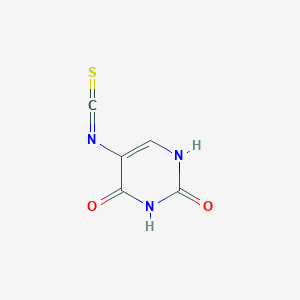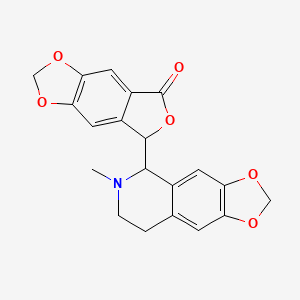
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate is a synthetic steroid compound with the molecular formula C23H34O5 and a molecular weight of 390.513 . This compound is part of the pregnane steroid family and is known for its various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves multiple steps, including the introduction of hydroxyl groups at specific positions on the steroid backbone. The synthetic route typically starts with a suitable pregnane derivative, followed by selective hydroxylation and acetylation reactions. Industrial production methods may involve the use of specific enzymes or catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference material in analytical chemistry and as a starting material for the synthesis of other steroid derivatives.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biomarker for certain diseases.
Medicine: Research is conducted on its potential therapeutic applications, including its anti-inflammatory and immunosuppressive properties.
Mécanisme D'action
The mechanism of action of 11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparaison Avec Des Composés Similaires
11beta,21-Dihydroxy-3,20-allopregnanedione 21-Acetate can be compared with other similar compounds, such as:
11beta,21-Dihydroxy-5beta-pregnane-3,20-dione: This compound has a similar structure but differs in the position of the hydroxyl groups and the presence of a different functional group.
Pregn-4-ene-3,20-dione,11beta,17alpha,21-trihydroxy-,21 acetate: This compound has additional hydroxyl groups and a different molecular weight.
11-BETA,21-DIHYDROXY-3-OXOPREGN-4-EN-20-BETA-YL ACETATE: This compound has a similar backbone but differs in the oxidation state and functional groups.
The uniqueness of this compound lies in its specific hydroxylation pattern and acetylation, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C23H34O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
[2-[(5S,8S,9S,10S,11S,13S,14R,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H34O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h14,16-19,21,26H,4-12H2,1-3H3/t14-,16-,17+,18+,19-,21+,22-,23-/m0/s1 |
Clé InChI |
YTIFPFDLNLNNEY-GIINNFSQSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@H]1CC[C@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C |
SMILES canonique |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4R)-2,3,3-trideuterio-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13408545.png)



![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)




![N-[4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl]propionamide](/img/structure/B13408589.png)

![3-[7,13,17-Tris(2-carboxyethyl)-3,8,12,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13408613.png)


